molecular formula C18H24N6S B1386828 N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1172988-91-8

N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B1386828
CAS No.: 1172988-91-8
M. Wt: 356.5 g/mol
InChI Key: KTFBKYOLAPXIFO-UHFFFAOYSA-N
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Description

    Starting Materials: tert-Butyl chloride and a base such as sodium hydride.

    Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

  • Phenylation

      Starting Materials: Bromobenzene and a palladium catalyst.

      Reaction Conditions: The Suzuki coupling reaction is employed, using a base like potassium carbonate in a solvent such as toluene.

  • Piperazine Substitution

      Starting Materials: Piperazine and a suitable leaving group on the imidazo[2,1-b][1,3,4]thiadiazole core.

      Reaction Conditions: The reaction is carried out in a polar solvent like ethanol, often under reflux.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and hazardous by-products.

    Biochemical Analysis

    Biochemical Properties

    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to DNA, thereby affecting gene expression and cellular functions .

    Cellular Effects

    The effects of this compound on various cell types are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cell proliferation. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This compound can also affect metabolic flux, leading to changes in the levels of various metabolites. Additionally, it can influence the activity of cofactors, further modulating metabolic pathways .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been shown to accumulate in the nucleus, where it can exert its effects on gene expression .

    Subcellular Localization

    The subcellular localization of this compound is crucial for its activity. It has been found to localize in specific compartments, such as the nucleus and mitochondria. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity and function of this compound are significantly influenced by its subcellular localization .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves multi-step organic reactions

    • Formation of the Imidazo[2,1-b][1,3,4]thiadiazole Core

        Starting Materials: 2-aminothiophenol and glyoxal.

        Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures to facilitate cyclization.

    Chemical Reactions Analysis

    Types of Reactions

    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine can undergo various chemical reactions, including:

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

        Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

        Products: Oxidized derivatives of the imidazo[2,1-b][1,3,4]thiadiazole core.

    • Reduction

        Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

        Conditions: Conducted in anhydrous conditions to prevent hydrolysis.

        Products: Reduced forms of the compound, potentially altering the functional groups attached to the core.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Often performed in polar solvents with a base to facilitate the substitution.

        Products: Substituted derivatives with new functional groups replacing existing ones.

    Scientific Research Applications

    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine has a wide range of applications in scientific research:

    • Chemistry

      • Used as a building block in the synthesis of more complex molecules.
      • Employed in studying reaction mechanisms and developing new synthetic methodologies.
    • Biology

      • Investigated for its potential as an enzyme inhibitor or receptor modulator.
      • Used in biochemical assays to study protein-ligand interactions.
    • Medicine

      • Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
      • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
    • Industry

      • Utilized in the development of new materials with specific properties, such as polymers or coatings.
      • Applied in the formulation of agrochemicals and other specialty chemicals.

    Comparison with Similar Compounds

    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:

    • N-(tert-Butyl)-6-(3-methylphenyl)-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

      • Similar structure but with a methyl group on the phenyl ring.
      • Exhibits different biological activities due to the presence of the methyl group.
    • N-(tert-Butyl)-6-(4-chlorophenyl)-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

      • Contains a chlorine atom on the phenyl ring.
      • Shows distinct pharmacological properties, potentially due to the electron-withdrawing effect of chlorine.
    • N-(tert-Butyl)-6-(2,4-dichlorophenyl)-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

      • Features two chlorine atoms on the phenyl ring.
      • Demonstrates unique biological activities, possibly due to the combined effects of the chlorine atoms.

    These comparisons highlight the importance of structural variations in determining the biological and chemical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives.

    Properties

    IUPAC Name

    N-tert-butyl-6-phenyl-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24N6S/c1-18(2,3)21-15-14(13-7-5-4-6-8-13)20-16-24(15)22-17(25-16)23-11-9-19-10-12-23/h4-8,19,21H,9-12H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KTFBKYOLAPXIFO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NC1=C(N=C2N1N=C(S2)N3CCNCC3)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24N6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    356.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
    Reactant of Route 2
    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
    Reactant of Route 3
    Reactant of Route 3
    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
    Reactant of Route 4
    Reactant of Route 4
    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
    Reactant of Route 5
    Reactant of Route 5
    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
    Reactant of Route 6
    N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

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